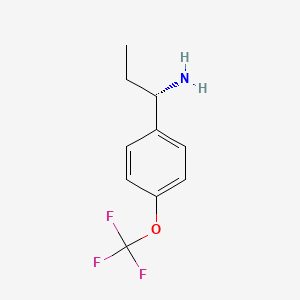

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC16213388

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F3NO |

|---|---|

| Molecular Weight | 219.20 g/mol |

| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |

| Standard InChI | InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |

| Standard InChI Key | ALSSGLWYMLSONR-VIFPVBQESA-N |

| Isomeric SMILES | CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS: 1391484-89-1) has the molecular formula C₁₀H₁₂F₃NO and a molecular weight of 241.64 g/mol in its free base form . Its hydrochloride salt form (CAS: 1391484-89-1) increases stability and solubility, with a molecular weight of 255.66 g/mol . The compound’s structure includes:

-

A trifluoromethoxy group (-OCF₃) at the para position of the phenyl ring, enhancing lipid membrane permeability.

-

A propan-1-amine chain with an (S)-configuration at the chiral center, critical for enantioselective interactions.

The InChI key (DWKXJMLQLSYEPD-FVGYRXGTSA-N) and SMILES notation (CCC(C1=CC=C(OC(F)(F)F)C=C1)N) provide precise structural descriptors .

Synthesis and Optimization

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves multi-step processes common to chiral amines:

Key Synthetic Routes

-

Enantioselective Amination:

-

Salt Formation:

Challenges and Solutions

-

Chiral Purity: Requires stringent control of reaction conditions to avoid racemization .

-

Trifluoromethoxy Stability: The -OCF₃ group is prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, we compare it to related compounds:

Applications and Industrial Relevance

Pharmaceutical Intermediate

-

Used in synthesizing GlyT1 inhibitors and other CNS-targeting agents .

-

The (S)-enantiomer is often preferred for its higher receptor affinity .

Agrochemical Research

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume